N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Description
N-(4-Chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic acetamide derivative characterized by a substituted phenoxyacetamide backbone. Its structure features a 4-chloro-3,5-dimethylphenoxy group linked to an acetamide core, with dual N-substituents: a 4-chlorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety.
Properties
Molecular Formula |
C21H23Cl2NO4S |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C21H23Cl2NO4S/c1-14-9-19(10-15(2)21(14)23)28-12-20(25)24(18-7-8-29(26,27)13-18)11-16-3-5-17(22)6-4-16/h3-6,9-10,18H,7-8,11-13H2,1-2H3 |
InChI Key |
BVYSTGUMJAZAPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps:
Formation of the Chlorobenzyl Intermediate: This step involves the chlorination of benzyl compounds under controlled conditions.
Synthesis of the Dimethylphenoxy Intermediate: This involves the reaction of phenol derivatives with dimethyl groups.
Coupling Reaction: The chlorobenzyl and dimethylphenoxy intermediates are coupled using appropriate reagents and catalysts.
Introduction of the Dioxidotetrahydrothiophenyl Group: This step involves the reaction of the coupled intermediate with a thiophene derivative under oxidative conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions may target the chlorobenzyl and dimethylphenoxy groups.
Substitution: The compound can participate in substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to dechlorinated or demethylated products.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Studies: Used as a probe to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Agriculture: Possible use as a pesticide or herbicide.
Manufacturing: Applications in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
The phenoxy group is a critical pharmacophore. Modifications here significantly alter bioactivity and physicochemical properties:
*Calculated based on molecular formula C₂₀H₂₂ClNO₅S from .
Key Findings :
- Chloro/Methyl vs.
- Sulfone vs. Oxadiazole : The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a sulfone moiety, which may improve solubility and hydrogen-bonding capacity relative to oxadiazole-containing analogs .
Variations in the Acetamide Side Chain
The N-substituents on the acetamide core dictate target selectivity and metabolic stability:
Key Findings :
- Sulfone vs. Thiazol : The sulfone group in the target compound may confer stronger hydrogen-bonding interactions compared to thiazol-based analogs, which prioritize metal coordination .
- Benzyl vs. Aryl Groups : The 4-chlorobenzyl substituent enhances aromatic stacking interactions, a feature shared with herbicidal compounds like RN1 .
Biological Activity
N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound with significant potential in various biological applications. This article reviews its synthesis, chemical properties, biological activities, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 470.4 g/mol. The IUPAC name is 2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)propanamide. The structure includes a chlorinated phenoxy group and a tetrahydrothiophenyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 470.4 g/mol |
| IUPAC Name | 2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)propanamide |
| InChI Key | ZRIWUUBDIVBLNM-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of Phenoxy Intermediate : The chlorinated phenoxy group is synthesized through nucleophilic substitution.
- Coupling Reaction : The phenoxy intermediate is coupled with the tetrahydrothiophenyl derivative using coupling agents like EDCI or DCC.
- Purification : Techniques such as crystallization or chromatography are employed to achieve high purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. A study on N-substituted chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against yeast like Candida albicans .
The biological activity can be attributed to the compound's ability to penetrate cell membranes due to its lipophilicity, which enhances its efficacy against microbial strains .
The mechanism of action involves interactions with specific molecular targets within microbial cells. These interactions may include:
- Enzyme Inhibition : Compounds can inhibit essential enzymes in bacterial metabolism.
- Disruption of Membrane Integrity : The presence of halogenated groups enhances the ability to disrupt bacterial cell membranes.
Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial potential of various N-substituted phenyl compounds, including those structurally related to our compound of interest. The results indicated that compounds with halogenated substituents exhibited enhanced antimicrobial properties compared to their unsubstituted counterparts. This was attributed to improved lipophilicity and membrane penetration capabilities .
Study 2: Structure-Activity Relationship (SAR)
A quantitative structure–activity relationship (QSAR) analysis was performed on similar compounds to predict their biological activity based on structural features. The analysis revealed that specific substituents on the phenolic ring significantly influenced antimicrobial efficacy, suggesting that further modifications could enhance activity against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
